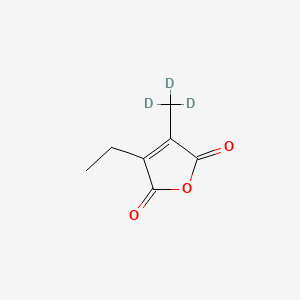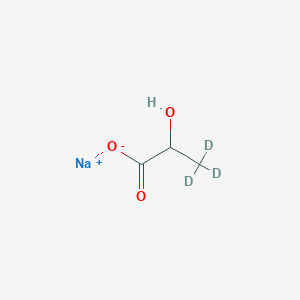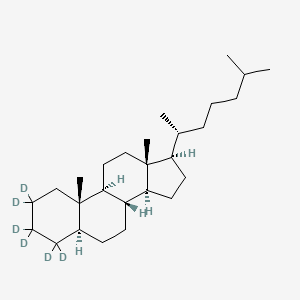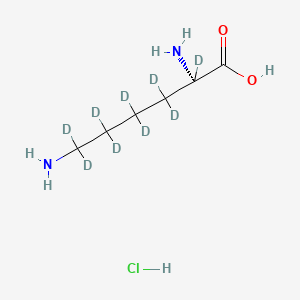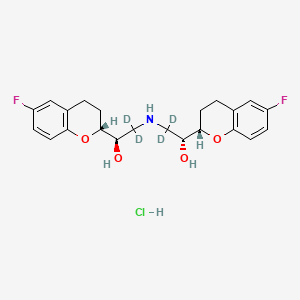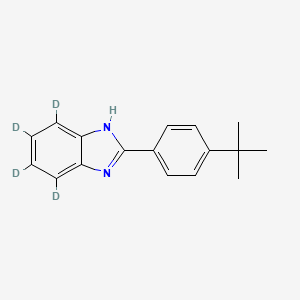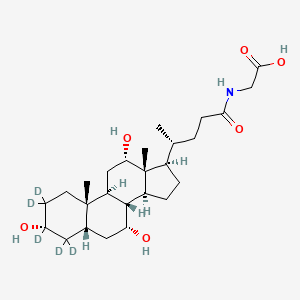
Glycocholic Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycocholic Acid-d5 is a deuterium-labeled derivative of Glycocholic Acid, a bile acid conjugate of cholic acid and glycine. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycocholic Acid-d5 is synthesized by introducing deuterium atoms into the Glycocholic Acid molecule. The process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Glycocholic Acid are replaced with deuterium atoms under specific conditions. This can be achieved using deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Glycocholic Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The glycine moiety can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and various amino acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino acid conjugates .
Wissenschaftliche Forschungsanwendungen
Glycocholic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of bile acids in the body.
Metabolomics: Helps in the identification and quantification of bile acids in biological samples.
Cancer Research: Investigated for its role in modulating multidrug resistance and inducing apoptosis in cancer cells.
Liver Function Studies: Used to assess liver function and bile acid metabolism in various liver diseases
Wirkmechanismus
Glycocholic Acid-d5 acts as a detergent to solubilize fats for absorption in the intestines. It targets specific transporters and receptors involved in bile acid metabolism, facilitating the emulsification and absorption of dietary fats. The deuterium labeling allows for precise tracking of its metabolic pathways and interactions within the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Taurocholic Acid: Another bile acid conjugate with taurine instead of glycine.
Chenodeoxycholic Acid: A primary bile acid with similar functions but different structural features.
Deoxycholic Acid: A secondary bile acid formed from the bacterial modification of primary bile acids.
Uniqueness
Glycocholic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research applications where precise tracking and quantification are essential .
Eigenschaften
Molekularformel |
C26H43NO6 |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D |
InChI-Schlüssel |
RFDAIACWWDREDC-IYHMEHENSA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


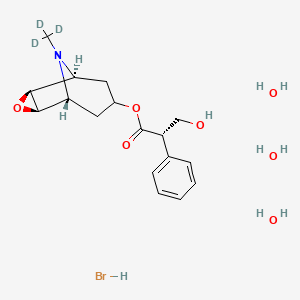
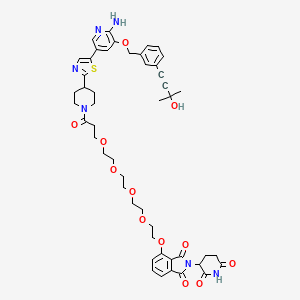
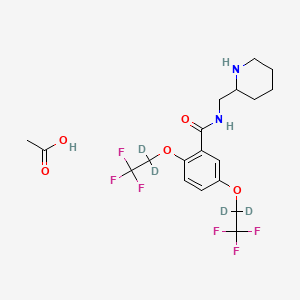
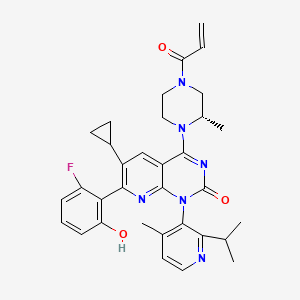
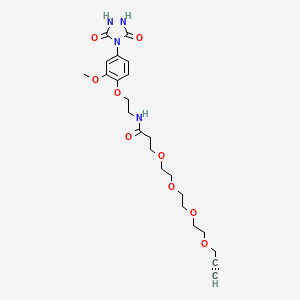
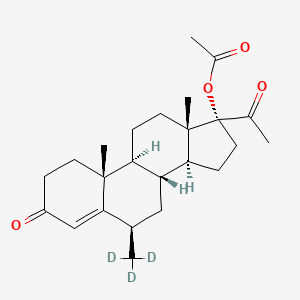
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
